5-Benzyloxy-2-chloro-4-methylpyrimidine
Description
5-Benzyloxy-2-chloro-4-methylpyrimidine is a substituted pyrimidine derivative characterized by a benzyloxy group at position 5, a chlorine atom at position 2, and a methyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them electron-deficient and reactive toward electrophilic and nucleophilic substitutions. The benzyloxy group enhances lipophilicity, while the chlorine and methyl substituents influence steric and electronic properties, rendering this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-11(7-14-12(13)15-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
PZOYAPAJZPHUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9)
- Structure : Benzyloxy at position 5, chlorine at position 4.
- Key Differences : Lacks the methyl group at position 4 and has chlorine at position 4 instead of 2.
- Implications : The chlorine at position 4 may direct electrophilic substitutions to adjacent positions, whereas the absence of a methyl group reduces steric hindrance .
- Similarity Score : 0.68, indicating moderate structural overlap .
Compound CAS 425394-89-4
- Structure: Unspecified in evidence, but similarity score of 0.92 suggests near-identical substituents (e.g., benzyloxy, chloro, and methyl groups) with minor positional or functional group variations .
Halogenated Pyrimidines with Alkoxy Groups
2,4,6-Trichloro-5-methoxypyrimidine (CAS 60703-46-0)
- Structure : Methoxy at position 5, chlorine at positions 2, 4, and 5.
- Key Differences : Additional chlorine atoms increase electrophilicity, favoring nucleophilic displacement reactions. Methoxy is less lipophilic than benzyloxy .
- Similarity Score : 0.91, reflecting shared halogen and alkoxy motifs .
2,4-Dichloro-5-ethoxypyrimidine (CAS 280582-25-4) and 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2)
- Structure : Ethoxy or methoxy at position 5, chlorine at positions 2 and 4.
- Key Differences : Ethoxy’s larger size increases steric hindrance compared to methoxy. Both lack the benzyloxy and methyl groups of the target compound .
- Similarity Score : 0.76 for both, indicating moderate overlap .
Pyridine Derivatives with Similar Substituents
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine (CAS 62811-98-7)
- Structure : Pyridine core with benzyloxy at position 5, chlorine at position 4, and chloromethyl at position 2.
- Key Differences : Pyridine’s single nitrogen atom reduces electron deficiency compared to pyrimidine. The chloromethyl group offers a distinct reactive site for further functionalization .
Compounds with Additional Functional Groups
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione
5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine (CAS 49873-11-2)
- Structure: Diaminopyrimidine with a bulky 4-benzyloxybenzyl group.
- Key Differences: Amino groups enhance hydrogen bonding, making this compound suitable for targeting biological receptors .
Physicochemical and Reactivity Comparisons
Key Findings and Implications
- Substituent Position : Chlorine at position 2 (target compound) vs. 4 (CAS 91063-23-9) alters regioselectivity in reactions .
- Alkoxy vs. Benzyloxy : Benzyloxy groups enhance lipophilicity, favoring membrane permeability in drug design, whereas methoxy/ethoxy groups reduce steric bulk .
- Core Structure : Pyrimidines (two nitrogens) are more electron-deficient than pyridines, making them preferable for electrophilic substitutions .
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